
(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride is a chemical compound known for its potential applications in research and development. It is characterized by the presence of two 4-chlorophenyl groups attached to a cyclohexene ring through an imino linkage. This compound is primarily used in scientific research and is not intended for human or veterinary use .
Preparation Methods
The synthesis of (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride typically involves the following steps:
Formation of the imine linkage: This step involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of an acid catalyst to form the imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the cyclohexene ring.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl groups, using reagents such as sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, although it is not approved for clinical use.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride involves its interaction with specific molecular targets. The imino and 4-chlorophenyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in research studies .
Comparison with Similar Compounds
(3-((4-Chlorophenyl)imino)cyclohex-1-enyl)(4-chlorophenyl)amine, hydrochloride can be compared with similar compounds such as:
(3-((4-Bromophenyl)imino)cyclohex-1-enyl)(4-bromophenyl)amine, hydrochloride: This compound has bromine atoms instead of chlorine, which may affect its chemical reactivity and biological activity.
(3-((4-Fluorophenyl)imino)cyclohex-1-enyl)(4-fluorophenyl)amine, hydrochloride: The presence of fluorine atoms can influence the compound’s properties, including its stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific chemical structure and the presence of chlorine atoms, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-chloro-N-[3-(4-chlorophenyl)iminocyclohexen-1-yl]aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2.ClH/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16;/h4-12,21H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRIUGMDNGWJOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=NC2=CC=C(C=C2)Cl)C1)NC3=CC=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
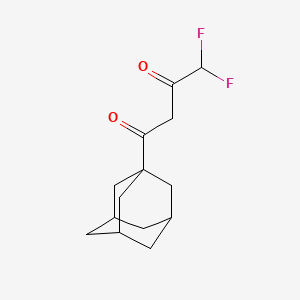
![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)
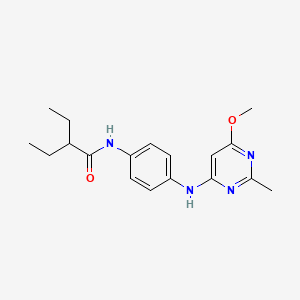
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)
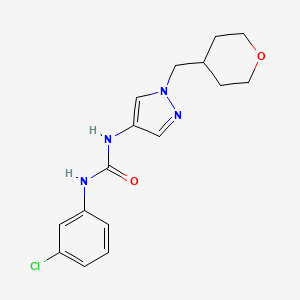
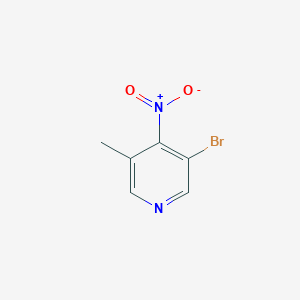
![N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide](/img/structure/B2365970.png)
![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)
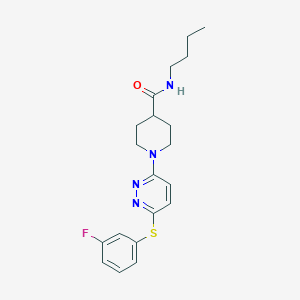
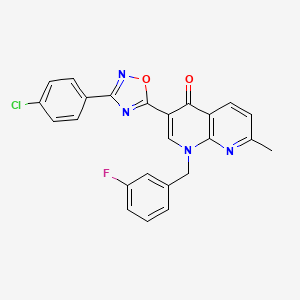
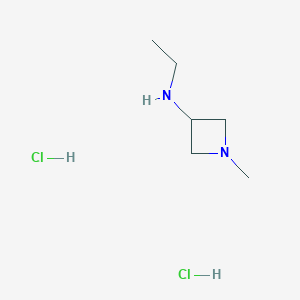
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2365981.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/new.no-structure.jpg)
![1-(4-phenylpiperazin-1-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2365983.png)
